2-(Dodecane-1-sulfinyl)prop-2-EN-1-OL
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Overview
Description
2-(Dodecane-1-sulfinyl)prop-2-en-1-ol is an organic compound with the molecular formula C15H30O2S. It contains a sulfinyl group attached to a dodecane chain and a prop-2-en-1-ol moiety. This compound is characterized by its unique structure, which includes a hydroxyl group, a primary alcohol, and a sulfoxide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecane-1-sulfinyl)prop-2-en-1-ol typically involves the reaction of dodecane-1-sulfinyl chloride with prop-2-en-1-ol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Dodecane-1-sulfinyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
2-(Dodecane-1-sulfinyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dodecane-1-sulfinyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(Dodecane-1-sulfonyl)ethanesulfonic acid phenyl ester: Contains a sulfonyl group instead of a sulfinyl group.
2-(Dodecane-1-sulfinyl)prop-2-en-1-yl]oxy}sulfonic acid: Contains an additional sulfonic acid group
Uniqueness
The presence of both a sulfinyl group and a hydroxyl group allows for diverse chemical transformations and interactions .
Properties
CAS No. |
63107-07-3 |
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Molecular Formula |
C15H30O2S |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
2-dodecylsulfinylprop-2-en-1-ol |
InChI |
InChI=1S/C15H30O2S/c1-3-4-5-6-7-8-9-10-11-12-13-18(17)15(2)14-16/h16H,2-14H2,1H3 |
InChI Key |
LCLHJVCMDPUFOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)C(=C)CO |
Origin of Product |
United States |
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